1,9-Nonanediol diacrylate

描述

1,9-Nonanediol diacrylate, also known as this compound, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1,9-Nonanediol diacrylate is a chemical compound used in the synthesis of polymers . It is also used as an intermediate in the manufacturing of aromatic chemicals and in the pharmaceutical industry . .

Mode of Action

The mode of action of this compound is primarily through its role as a monomer in polymer synthesis . As a diacrylate, it can participate in free radical polymerization, reacting with other monomers to form polymers. The exact nature of these interactions would depend on the specific polymer being synthesized and the conditions of the reaction.

Biochemical Pathways

As a monomer in polymer synthesis, it contributes to the formation of polymer chains, which can have various applications in materials science, pharmaceuticals, and other industries .

Result of Action

The result of the action of this compound is the formation of polymers when it is used as a monomer in polymer synthesis . These polymers can have various properties and applications, depending on their chemical structure and the conditions of the polymerization reaction.

Action Environment

The action of this compound, like that of many chemical compounds, can be influenced by environmental factors. For instance, the rate and extent of its polymerization can be affected by factors such as temperature, pH, and the presence of catalysts or inhibitors. Furthermore, its stability and efficacy as a monomer can be influenced by factors such as light, heat, and the presence of oxygen .

生物活性

1,9-Nonanediol diacrylate (NDDA) is a bifunctional acrylate compound recognized for its significant potential in various biomedical applications due to its unique chemical structure and properties. This article delves into the biological activity of NDDA, focusing on its synthesis, biocompatibility, applications in drug delivery and tissue engineering, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

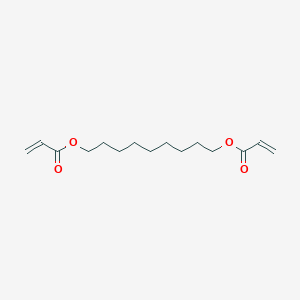

This compound has the chemical formula C₁₅H₂₄O₄ and a CAS number of 107481-28-7. It consists of a linear chain of nine carbon atoms with two hydroxyl groups at the terminal positions, each esterified with an acryloyl group. This structure imparts hydrophobic characteristics that are advantageous in polymer chemistry.

Synthesis Process:

The synthesis of NDDA typically involves the esterification of 1,9-nonanediol with acrylic acid or acryloyl chloride. The reaction can be catalyzed using acid catalysts under controlled conditions to optimize yields and purity. The general steps include:

- Preparation of Reactants: Obtain 1,9-nonanediol and acrylic acid.

- Esterification Reaction: Mix the reactants in the presence of an acid catalyst.

- Purification: Isolate the product through distillation or chromatography.

Biocompatibility

NDDA exhibits promising biocompatibility, which is crucial for its application in medical fields. Studies have indicated that NDDA shows low cytotoxicity when used in contact with biological tissues, making it suitable for use in medical devices and drug delivery systems .

Drug Delivery Systems

The ability of NDDA to form hydrogels through polymerization is particularly beneficial for drug delivery applications. Hydrogels created from NDDA can encapsulate therapeutic agents, controlling their release rates while enhancing stability . This property is vital for developing biodegradable drug delivery systems that minimize side effects associated with conventional methods.

Tissue Engineering

In tissue engineering, NDDA serves as a scaffold material due to its mechanical strength and hydrophobic nature. Research has shown that scaffolds made from NDDA can support cell attachment and growth, facilitating tissue regeneration . The hydrophilic-hydrophobic balance allows for better control over nutrient diffusion and waste removal within engineered tissues.

Comparative Analysis

A comparative analysis of NDDA with other similar compounds highlights its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,6-Hexanediol diacrylate | Shorter carbon chain (C6) | Higher reactivity but lower hydrophobicity |

| 1,12-Dodecanediol diacrylate | Longer carbon chain (C12) | Enhanced flexibility but may be more viscous |

| 2-Hydroxyethyl acrylate | Contains an ethylene glycol unit | More hydrophilic; commonly used in coatings |

| Trimethylolpropane triacrylate | Contains three acrylate groups | High crosslink density; used for rigid polymers |

NDDA stands out due to its optimal balance between hydrophobicity and reactivity, making it particularly useful for applications requiring both durability and low viscosity during processing .

Case Studies and Research Findings

Several studies have explored the biological activity of NDDA:

- Hydrogel Formation : A study demonstrated that gels prepared with NDDA exhibited higher Young's modulus compared to gels made from other diacrylates, indicating superior mechanical properties suitable for load-bearing applications .

- Cell Culture Applications : Research involving synthetic surfaces coated with NDDA-derived polymers showed enhanced cell adhesion and proliferation rates for stem cell-derived oligodendrocyte progenitor cells, suggesting its potential in neural tissue engineering .

- Biodegradability : Investigations into the degradation rates of NDDA-based materials revealed that they break down naturally over time, further supporting their use in temporary implants or drug delivery systems where long-term presence is not desired .

科学研究应用

As a diacrylate monomer, NDDA plays a crucial role in synthesizing various polymers through free radical polymerization. The compound's ability to form cross-linked networks enhances the mechanical properties of the resulting materials.

Applications in Polymer Chemistry:

- Coatings: NDDA is used in UV-curable coatings, providing excellent adhesion and durability. Its compatibility with other monomers like HDDA (1,6-Hexanediol diacrylate) allows for tailored formulations that meet specific performance criteria .

- Adhesives: The compound's properties make it suitable for formulating strong adhesives that require rapid curing and enhanced bond strength. Research indicates that incorporating NDDA can significantly improve adhesion characteristics .

Medical Applications

NDDA's biocompatibility and low toxicity make it an attractive candidate for various medical applications.

Key Uses in Pharmaceuticals:

- Dental Materials: NDDA is utilized in dental composites and sealants due to its ability to form robust polymers that can withstand the oral environment .

- Drug Delivery Systems: Its properties facilitate the development of drug delivery vehicles that can be tailored for controlled release applications .

Radiation Vulcanization

Recent studies have explored NDDA's role as a radiation vulcanization accelerator for natural rubber latex (NRL). The compound enhances the efficiency of vulcanization processes when subjected to radiation, leading to improved material properties such as elasticity and strength. This application is particularly relevant in the production of rubber products that require specific performance characteristics under varying conditions .

Case Study 1: Enhanced Coating Performance

A study investigated the impact of integrating NDDA into UV-curable acrylic coatings on polypropylene substrates. Results showed that the addition of NDDA improved adhesion and durability compared to traditional formulations without this compound. The research emphasized the importance of optimizing NDDA concentrations to achieve desired coating properties.

Case Study 2: Dental Composite Development

Research focused on developing dental composites using NDDA demonstrated its effectiveness in enhancing mechanical strength and wear resistance. The study concluded that composites incorporating NDDA exhibited superior performance compared to conventional materials, making them suitable for long-term dental applications.

属性

IUPAC Name |

9-prop-2-enoyloxynonyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O4/c1-3-14(16)18-12-10-8-6-5-7-9-11-13-19-15(17)4-2/h3-4H,1-2,5-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDIJTMOHORACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

178251-43-9 | |

| Record name | 2-Propenoic acid, 1,1′-(1,9-nonanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178251-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90910341 | |

| Record name | Nonane-1,9-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107481-28-7 | |

| Record name | 1,9-Nonanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107481-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107481287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane-1,9-diyl diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | nonane-1,9-diyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 1,1'-(1,9-nonanediyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the aliphatic hydrocarbon chain length of diacrylate coagents influence the prevulcanization of Natural Rubber (NR) latex?

A1: The length of the aliphatic hydrocarbon chain in diacrylate coagents impacts their hydrophobicity and affinity towards NR, directly influencing the prevulcanization process []. A study comparing 1,4-butanediol diacrylate (BTDA), 1,6-hexanediol diacrylate (HDDA), and 1,9-Nonanediol diacrylate (NDDA) revealed that HDDA exhibited the highest affinity for NR, making it the most suitable coagent for prevulcanization. This suggests that an optimal balance between hydrophobicity and chain length is crucial for effective interaction with NR and successful prevulcanization.

Q2: Can this compound be used as an additive to improve adhesion in UV curable coatings on polypropylene substrates?

A2: While this compound is a common component in UV curable coatings, research suggests that incorporating polypropylene-acrylic block copolymers (PP-b-PAcs) as additives might be a more effective strategy for enhancing adhesion to polypropylene substrates []. The study found that PP-b-PAcs, particularly those with lower crystallinity, exhibited good compatibility with various acrylic monomers, including this compound. The PP block within these copolymers contributes to improved adhesion to the polypropylene substrate.

Q3: Is this compound compatible with other commonly used UV curable monomers?

A3: Research indicates that this compound shows good compatibility with several other UV curable monomers []. For instance, it readily dissolves in monomers like 1,6-Hexanediol diacrylate (HDDA), Tripropyleneglycol diacrylate (TPGDA), Pentaerythritol triacrylate (PETA), and Trimethylolpropane triacrylate (TMPTA). This compatibility makes it a versatile component in formulating various UV curable coatings with desired properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。